2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine
Description
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-5-6-7(11-8)3-1-2-4-10-6/h5,10H,1-4H2 |
InChI Key |
LFEYYTVROGKFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)SC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine involves multiple chemical routes, notably including bromination and cyclization reactions. This compound is often synthesized as a hydrochloride salt for research purposes.
Cyclization Reactions
Cyclization to form the azepine ring can be achieved through various methods. One approach involves using a Dieckmann ring closure reaction on substituted 2-amino-3-carbethoxythiophenes.
Substituted 2-amino-3-carbethoxythiophenes were tosylated, or benzoylated, and the corresponding sodium salt was alkylated with ethyl 4-bromobutyrate. The resulting product was cyclized in the presence of sodium hydride, and the azepinones were detosylated with 40% sulfuric acid-acetic acid solution.
General RCM Procedure
A general ring-closing metathesis (RCM) procedure can be applied to synthesize tetrahydroazepine derivatives. For example, 2,3,6,7-tetrahydro-1H-azepine-substituted aminoamides can be prepared using Grubbs II catalyst.
Data Table of this compound
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it a candidate for use in organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Differences
The compound’s uniqueness lies in its thienoazepine scaffold and bromine substitution. Below is a comparison with similar heterocyclic azepines:
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic compound characterized by a unique thienoazepine structure. The compound's molecular formula is , and it features a bromine atom at the second position of the azepine ring, which enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound consists of a seven-membered azepine ring fused to a five-membered thieno ring. This structural complexity contributes to its diverse biological activities. The molecular weight of this compound is approximately 268.60 g/mol .
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. For example, derivatives of this compound have been observed to induce cytotoxicity in FaDu cells with IC50 values indicating significant potency .
- Anti-inflammatory Properties : Research suggests that this compound may selectively inhibit COX-2 over COX-1, indicating its potential as an anti-inflammatory agent .
- Interaction with Biological Targets : Initial findings suggest that the compound interacts with neurotransmitter receptors and ion channels. Understanding these interactions is crucial for elucidating its mechanism of action .
The exact mechanisms underlying the biological activities of this compound are still being investigated. However, it is believed that the presence of the bromine atom facilitates nucleophilic substitution reactions and enhances binding affinity to various biological targets.
Antiproliferative Activity
In a study focused on derivatives of this compound:
- Compound 7a emerged as a potent antiproliferative agent against FaDu cells with an IC50 value of 1.73 μM.
- The study confirmed cytotoxicity through various assays including DAPI staining and western blot analysis showing dose-dependent increases in cleaved caspase levels .
Anti-inflammatory Studies
A study highlighted the selective inhibition of COX-2 by derivatives of the compound:
- Compounds exhibited varying degrees of anti-inflammatory activity compared to standard drugs like diclofenac sodium.
- The leading compounds showed significant inhibition percentages in edema models .
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds structurally similar to this compound:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| 5-Methylthieno[3,2-b]azepine | - | Methyl group at position 5 | 0.81 |
| 5-Ethylthieno[3,2-b]azepine | - | Ethyl group substituent | 0.78 |
| 2-Chloro-5,6-dihydrothieno[3,2-b]azepine | - | Chlorine substituent instead of bromine | 0.62 |
| 4H-Thieno[3,2-b]azepin | - | Lacks the bromine substituent | 0.61 |
This comparison highlights the unique aspects of this compound due to its specific structural configuration and reactivity profiles.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclization of brominated thiophene precursors with azepine-forming reagents. Key steps include:
- One-pot cyclization : Combining brominated thienyl intermediates with amines under reflux in anhydrous solvents (e.g., THF or DCM) to form the azepine ring .
- Optimization : Use of inert atmospheres (N₂/Ar) to prevent oxidation and side reactions. Temperature control (70–100°C) and catalytic bases (e.g., K₂CO₃) improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetonitrile/methanol) ensures high purity .
Q. Q2. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the azepine ring structure and bromine substitution pattern. Key signals include downfield shifts for protons adjacent to sulfur and nitrogen .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 259.98 for C₈H₉BrNS) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?
Methodological Answer:
- SAR Studies : Systematic replacement of the bromine atom with other halogens (Cl, I) or functional groups (e.g., -NH₂, -CH₃) alters receptor binding. For example, replacing Br with Cl reduces vasopressin antagonist activity by ~40% .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins like arginine vasopressin receptors. Bromine’s electronegativity enhances hydrophobic binding in receptor pockets .
Q. Table 1: Impact of Substituents on Vasopressin Receptor Binding Affinity
| Substituent | IC₅₀ (nM) | Binding Mode |
|---|---|---|
| -Br | 12.3 | Hydrophobic pocket anchor |
| -Cl | 18.9 | Reduced hydrophobic fit |
| -NH₂ | 45.6 | Hydrogen bonding disruption |
Q. Q4. What mechanistic pathways underlie the compound’s interaction with kinase signaling networks?
Methodological Answer:
- Kinase Inhibition Assays : Use of ADP-Glo™ kinase assays reveals inhibition of MAPK and PI3K pathways. The bromine atom sterically blocks ATP-binding sites in kinase domains .
- Cellular Tracking : Fura-2 AM calcium imaging in HEL 92.1.7 cells shows modulation of intracellular Ca²⁺ flux, linked to Gᵢ/o-protein-coupled receptor activity .
Q. Q5. How can stability and degradation products of this compound be analyzed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions.
- HPLC-MS Analysis : Identifies degradation products (e.g., dehalogenated thienoazepines) and quantifies stability. Use C18 columns with acetonitrile/water gradients .
Data Contradictions and Resolution
Q. Q6. How should researchers address discrepancies in reported biological activities of structurally similar azepine derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for kinase inhibition) while controlling for assay conditions (e.g., cell line variability, ATP concentrations) .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
Methodological Best Practices
Q. Q7. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 metabolism. The compound’s logP (~2.5) suggests moderate blood-brain barrier permeability .
- Toxicity Screening : ProTox-II predicts hepatotoxicity risk due to bromine-related oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
